

Molecular formula and weight of N-Acetyl-DLpenicillamine

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Compound of Interest

Compound Name: N-Acetyl-DL-penicillamine

Cat. No.: B7803148

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An In-depth Technical Guide to N-Acetyl-DL-penicillamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Acetyl-DL-penicillamine**, a synthetic derivative of the amino acid penicillamine. This document details its chemical properties, applications in research, and relevant biological pathways.

Chemical and Physical Properties

N-Acetyl-DL-penicillamine is a chiral compound that exists as a racemic mixture of D and L isomers. The addition of an acetyl group to the nitrogen atom of penicillamine enhances its stability and solubility compared to the parent compound.[1]



Property	Value
Molecular Formula	C7H13NO3S[1][2]
Molecular Weight	191.25 g/mol [1][3][4]
IUPAC Name	2-acetamido-3-methyl-3-sulfanylbutanoic acid[1]
CAS Number	59-53-0[2]
Appearance	White to off-white solid[3]
Synonyms	NAPA, NSC 28039, NSC 92752[2]

Solubility

The solubility of **N-Acetyl-DL-penicillamine** in various solvents is crucial for its application in experimental settings.

Solvent	Concentration
DMF	30 mg/mL[2]
DMSO	30 mg/mL[2]
DMSO:PBS (pH 7.2) (1:7)	0.12 mg/mL[2]
Ethanol	5 mg/mL[2]

Experimental Protocols

The synthesis of **N-Acetyl-DL-penicillamine** is typically achieved through the acetylation of DL-penicillamine.

- Reactants: DL-penicillamine and an acetylating agent such as acetic anhydride or acetyl chloride.[2]
- Procedure:
 - The reaction is generally carried out in an organic solvent.



- The temperature is carefully controlled to ensure selective N-acetylation while minimizing side reactions involving the thiol group.[2]
- Products: N-Acetyl-DL-penicillamine and acetic acid.[1]

N-Acetyl-DL-penicillamine functions as a chelating agent, particularly for heavy metals like mercury.[2][5]

- Mechanism: The thiol group in N-Acetyl-DL-penicillamine binds to heavy metal ions, forming a stable complex that can be excreted from the body.
- In Vivo Application (Murine Model):
 - Administer N-Acetyl-DL-penicillamine orally (p.o.) to mice previously exposed to a mercury compound (e.g., methyl mercuric chloride).[2]
 - A typical dosage regimen is 3 mmol/kg per day.[2]
 - Monitor mercury levels in blood, liver, kidney, and brain, as well as urinary excretion of mercury.[2]
- Expected Outcome: A reduction in the biological half-life of mercury and decreased mercury levels in various tissues.[2]

N-Acetyl-DL-penicillamine is an analog of S-nitroso-**N-acetyl-dl-penicillamine** (SNAP), a well-known nitric oxide (NO) donor. Since **N-Acetyl-DL-penicillamine** does not generate NO, it serves as an excellent negative control in experiments investigating the effects of SNAP.[2]

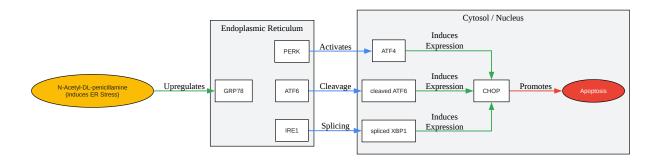
- Experimental Design:
 - Prepare two sets of experimental conditions: one with SNAP and another with an equimolar concentration of N-Acetyl-DL-penicillamine.
 - The experimental system could be isolated cells, tissues, or a whole organism.
 - Measure the biological response of interest.



Interpretation: Any effects observed in the presence of SNAP but not with N-Acetyl-DL-penicillamine can be attributed to the release of nitric oxide.

Signaling Pathway: Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress

Studies on the closely related compounds N-acetyl cysteine (NAC) and penicillamine have shown that they can induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress pathway.[1] It is plausible that **N-Acetyl-DL-penicillamine** acts via a similar mechanism. The ER stress response is a cellular process triggered by an accumulation of unfolded or misfolded proteins in the ER lumen.



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Caption: ER stress-induced apoptosis pathway potentially activated by **N-Acetyl-DL-penicillamine**.

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